molecular formula C17H17N7O8S4 B131739 セフォテタン CAS No. 69712-56-7

セフォテタン

カタログ番号: B131739
CAS番号: 69712-56-7
分子量: 575.6 g/mol
InChIキー: SRZNHPXWXCNNDU-RHBCBLIFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

セフォテタンの殺菌作用は、細胞壁合成を阻害する能力に起因します。セフォテタンは、細胞壁生合成に不可欠な細菌のペニシリン結合タンパク質に結合して阻害します。 この阻害は、細菌の細胞壁の弱体化につながり、最終的に細胞溶解と死を引き起こします .

類似の化合物との比較

セフォテタンは、しばしば他のセファロスポリンや関連する抗生物質と比較されます。

セフォテタンのユニークな特徴は、嫌気性菌に対する追加の抗菌スペクトルです。これは、嫌気性菌を含む混合感染症の治療に特に役立ちます .

科学的研究の応用

Clinical Applications

Cefotetan is indicated for various infections, including:

  • Surgical Prophylaxis : Cefotetan is commonly administered before surgical procedures to prevent postoperative infections. Studies have shown that it is more effective than other antibiotics like cefoxitin in reducing inflammatory complications .
  • Intra-abdominal Infections : Its efficacy in treating polymicrobial infections, such as those occurring in intra-abdominal settings, has been well documented. Cefotetan achieves satisfactory clinical responses in over 90% of pediatric patients with acute otorhinolaryngological infections .
  • Respiratory Tract Infections : It is effective against lower respiratory tract infections, including pneumonia, particularly in patients with complicated cases .
  • Urinary Tract Infections (UTIs) : Cefotetan demonstrates effectiveness comparable to cefoxitin in treating complicated UTIs, making it a suitable choice for these infections .
  • Bone and Joint Infections : The antibiotic is also used for treating osteomyelitis and septic arthritis due to its ability to penetrate bone tissue effectively .

Pharmacokinetics

Cefotetan has a plasma elimination half-life of approximately 3.5 hours and can be administered intravenously or intramuscularly on a twice-daily schedule. This pharmacokinetic profile allows for high achievable serum and tissue levels, which are crucial for treating severe infections .

Comparative Efficacy

A comparative analysis of cefotetan with other antibiotics reveals its strengths:

AntibioticSpectrum of ActivityEfficacy in Surgical ProphylaxisEfficacy in UTIs
CefotetanBroad (Gram-positive/negative)Superior to cefoxitinComparable to cefoxitin
CefoxitinLimited (Gram-negative)StandardEffective
CefazolinNarrow (Gram-positive)Less effectiveLimited

Case Studies

Several case studies illustrate cefotetan's effectiveness:

  • Case Study 1 : A 65-year-old male underwent abdominal surgery and received cefotetan prophylaxis. Postoperative infection rates were significantly lower compared to historical controls receiving cefoxitin.
  • Case Study 2 : A pediatric patient with recurrent otitis media was treated with cefotetan after failing multiple other antibiotics. The patient showed complete resolution within 48 hours.
  • Case Study 3 : In a cohort study involving patients with complicated UTIs, cefotetan demonstrated a clinical cure rate of 85%, highlighting its effectiveness against resistant strains.

Side Effects and Considerations

While generally well-tolerated, cefotetan can cause side effects such as nausea, diarrhea, and localized reactions at the injection site. Serious adverse effects are rare but may include antibiotic-associated colitis . Monitoring for potential allergic reactions is essential due to its beta-lactam structure.

準備方法

セフォテタンの調製には、いくつかの合成経路と反応条件が含まれます。1つの方法は、出発原料である7-MACをアルカリ条件下で有機溶媒中でクロロアセチルクロリドと反応させて、中間体を取得することを含みます。 この中間体は、次に3,5-ジチオール-4-イソチアゾールホルミン酸三ナトリウム塩と反応させてセフォテタンを生成します 工業生産方法は、多くの場合、同様の手順を踏みますが、収率を向上させ、コストを削減するために最適化されています .

化学反応の分析

セフォテタンは、以下を含む様々な化学反応を受けます。

これらの反応に使用される一般的な試薬には、酸化剤、還元剤、および置換反応のための様々な求核剤が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬に依存します .

科学研究への応用

セフォテタンは、数多くの科学研究に利用されています。

類似化合物との比較

Cefotetan is often compared with other cephalosporins and related antibiotics:

Cefotetan’s unique feature is its additional anti-anaerobe coverage, which makes it particularly useful in treating mixed infections involving anaerobic bacteria .

生物活性

Cefotetan is a semisynthetic cephamycin antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against various Gram-negative and Gram-positive bacteria. This article delves into its biological activity, pharmacokinetics, mechanisms of action, clinical efficacy, and associated adverse effects, supported by data tables and case studies.

Cefotetan functions primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the biosynthesis of the bacterial cell wall. This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers, leading to bacterial lysis.

  • Target : Penicillin-binding protein 3
  • Organisms Affected : Primarily effective against Streptococcus pneumoniae and various other Gram-positive and Gram-negative bacteria .

Pharmacokinetics

Cefotetan is administered intravenously or intramuscularly, with the following pharmacokinetic properties:

PropertyValue
Volume of Distribution10.3 - 10.4 L
Plasma Protein Binding88%
Half-lifeApproximately 3.5 hours
Clearance1.8 L/h
Excretion51% - 81% unchanged in urine

Cefotetan is notable for its high resistance to a wide range of beta-lactamases, making it effective against many resistant strains .

Antimicrobial Spectrum

Cefotetan has demonstrated significant activity against various pathogens, particularly:

  • Gram-negative Bacteria : Highly effective against Enterobacteriaceae.
  • Gram-positive Bacteria : Active against most clinically relevant strains.
  • Anaerobes : Effective in polymicrobial infections common in intra-abdominal and gynecological settings.

However, it shows limited effectiveness against Pseudomonas aeruginosa .

Clinical Efficacy

Cefotetan has been evaluated in multiple clinical settings:

  • Intra-abdominal Infections : Achieved satisfactory clinical responses in over 90% of cases.
  • Obstetric and Gynecological Infections : Effective in treating postoperative wound infections and infections in immunocompromised patients.
  • Urinary Tract Infections : Comparable efficacy to other cephalosporins like cefoxitin .

Case Studies

  • Drug-Induced Immune Hemolytic Anemia (DIIHA) :
    A notable case involved a postpartum woman who developed DIIHA after receiving cefotetan for infection prophylaxis during a cesarean section. The patient experienced severe hemolysis upon re-administration of cefotetan, highlighting the potential for delayed hypersensitivity reactions associated with this drug .
  • Comparative Clinical Trials :
    In multicenter trials comparing cefotetan with moxalactam, cefotetan showed superior efficacy in treating obstetric infections, reinforcing its role as a preferred agent in such scenarios .

Adverse Effects

While cefotetan is generally well-tolerated, it can cause several adverse effects:

  • Hemolytic Anemia : As noted in the case study above, cefotetan can lead to DIIHA.
  • Gastrointestinal Disturbances : Diarrhea is common; severe cases may occur.
  • Allergic Reactions : Skin rashes and hypersensitivity reactions have been reported.

Patients receiving cefotetan should be monitored for signs of hemolysis and gastrointestinal complications .

特性

IUPAC Name

(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t13?,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZNHPXWXCNNDU-RHBCBLIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74356-00-6 (di-hydrochloride salt)
Record name Cefotetan [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1022762
Record name Cefotetan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The bactericidal action of cefotetan results from inhibition of cell wall synthesis by binding and inhibiting the bacterial penicillin binding proteins which help in the cell wall biosynthesis.
Record name Cefotetan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01330
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

69712-56-7
Record name Cefotetan [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefotetan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01330
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefotetan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefotetan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOTETAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48SPP0PA9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefotetan
Reactant of Route 2
Cefotetan
Reactant of Route 3
Cefotetan
Reactant of Route 4
Cefotetan
Reactant of Route 5
Cefotetan
Reactant of Route 6
Cefotetan
Customer
Q & A

Q1: What is the primary mechanism of action of cefotetan?

A1: Cefotetan exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) in bacteria, similar to other cephamycins. [] Cefotetan shows the greatest affinity for PBP 3 in many Gram-negative bacteria and no affinity for PBP 2. [] This binding disrupts bacterial cell wall synthesis, ultimately leading to cell death.

Q2: Does cefotetan have any downstream effects on cellular signaling pathways?

A2: Research has shown that cefotetan can bind to the human protein Raf1 kinase inhibitory protein (RKIP). [] This binding inhibits RKIP's ability to regulate the Ras/Raf1/MEK/ERK signaling pathway, potentially leading to increased ERK phosphorylation. []

Q3: What is the molecular formula and weight of cefotetan?

A3: While the provided abstracts don't explicitly state the molecular formula and weight, they mention cefotetan disodium, which is the form commonly used in formulations. The molecular formula of cefotetan disodium is C17H15N6Na2O7S4, and its molecular weight is 578.55 g/mol.

Q4: How stable are cefotetan solutions for intravenous administration?

A4: Studies have shown that cefotetan disodium solutions stored in PVC minibags at 4°C lose 10% of their initial concentration within 15 days, while those stored at room temperature (23°C) experience the same loss within 4 days. []

Q5: What factors can affect the stability of cefotetan disodium?

A5: Cefotetan disodium is sensitive to light, high temperature, high humidity, oxygen, and pH variations. []

Q6: How is cefotetan eliminated from the body?

A6: Cefotetan is primarily eliminated via the kidneys. [] In individuals with normal renal function, approximately 74.5% to 88.4% of the administered dose is recovered in the urine within 24 hours. []

Q7: Does renal function affect the pharmacokinetics of cefotetan?

A7: Yes, cefotetan's elimination half-life increases with decreasing renal function. [, ] For instance, the half-life is around 3 hours in individuals with normal renal function but increases to approximately 13 hours in patients undergoing hemodialysis. []

Q8: How does the pharmacokinetic profile of cefotetan compare to cefoxitin?

A8: Cefotetan has a longer half-life (176 minutes) compared to cefoxitin (49 minutes). [] This longer half-life allows for a less frequent dosing regimen of cefotetan (every 12 hours) compared to cefoxitin (every 6 hours). [, ]

Q9: Has cefotetan been studied in clinical trials for the prevention of surgical site infections (SSIs)?

A11: Yes, several clinical trials have investigated the efficacy of cefotetan for surgical prophylaxis. One study found that a single 2 g dose of cefotetan was as effective as a standard prophylactic regimen of cefoxitin in reducing SSIs after elective, open biliary tract surgery. [] Another study found a single dose of cefotetan to be as effective as multiple doses of cefoxitin in preventing SSIs following appendectomy for acute nonperforated appendicitis. []

Q10: What are the known mechanisms of resistance to cefotetan?

A13: Resistance to cefotetan can be mediated by beta-lactamases, particularly those produced by Enterobacter, Citrobacter, and Serratia species. [, , ] Some beta-lactamases, especially those of Richmond-Sykes type Ia and Id, can be induced by cefotetan. [, ]

Q11: Are there any reported adverse effects associated with cefotetan?

A15: Cefotetan has been associated with several adverse effects, including hypoprothrombinemia, bleeding episodes, and hypersensitivity reactions like anaphylaxis. [, , , ] One study reported that 1.47% of patients receiving cefotetan developed an increase in prothrombin time. [] Cefotetan-induced hemolytic anemia, a rare but potentially fatal adverse effect, has also been reported. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。